1-[(2-Bromophenyl)methyl]-1,4-diazepane is a seven-membered heterocyclic compound that contains two nitrogen atoms in its structure. This compound is classified as a diazepane, which is a member of the diazepine family known for their diverse chemical and biological properties. The presence of a bromophenyl group significantly influences its reactivity and potential applications in various fields such as medicinal chemistry and organic synthesis.
The compound can be synthesized from commercially available starting materials, primarily 2-bromobenzyl chloride and 1,4-diazepane. It falls under the category of heterocycles, specifically diazepanes, which are characterized by their cyclic structure containing nitrogen atoms. Diazepanes are known for their biological activities, making them valuable in pharmaceutical research and development.
The synthesis of 1-[(2-Bromophenyl)methyl]-1,4-diazepane typically involves the following steps:
1-[(2-Bromophenyl)methyl]-1,4-diazepane can undergo various chemical reactions due to the functional groups present:
These reactions highlight its versatility as an intermediate in organic synthesis.
The mechanism of action of 1-[(2-Bromophenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets within biological systems. The bromophenyl group enhances binding interactions with enzymes and receptors, potentially modulating their activity. The diazepane ring contributes structural stability, facilitating penetration through biological membranes.
The compound's ability to interact with various biological pathways may lead to significant therapeutic effects, making it a candidate for further research in drug development.
These properties are crucial for understanding how the compound behaves under various experimental conditions.
1-[(2-Bromophenyl)methyl]-1,4-diazepane has several applications in scientific research:
This compound's diverse applications underscore its significance in both academic research and industrial settings.
1,4-Diazepane derivatives represent a structurally diverse class of nitrogen-containing heterocycles that have emerged as privileged scaffolds in modern drug discovery. Characterized by a saturated seven-membered ring with two nitrogen atoms at positions 1 and 4, this core structure offers remarkable conformational flexibility and diverse vectorality for substitution, enabling precise interactions with biological targets. The incorporation of brominated arylalkyl substituents, particularly at the N1 position, has generated significant pharmacological interest due to enhanced target affinity and selectivity profiles. Among these derivatives, 1-[(2-bromophenyl)methyl]-1,4-diazepane (CAS: 1016516-79-2) exemplifies the strategic fusion of aromatic pharmacophores with the diazepane framework to create novel bioactive compounds [3] [6]. This compound features a 2-bromobenzyl group attached to the nitrogen at position 1 of the diazepane ring, conferring distinctive electronic and steric properties that influence its molecular recognition characteristics [6]. With the molecular formula C₁₂H₁₇BrN₂ and a molecular weight of 269.18 g/mol, this brominated diazepane derivative occupies a unique chemical space that bridges traditional benzodiazepine pharmacology with emerging therapeutic applications [3] [4].
The 1,4-diazepane ring system qualifies as a "privileged scaffold" due to its demonstrated utility across multiple therapeutic domains and target classes. This designation stems from its ability to serve as a versatile molecular template that can be structurally optimized to interact with diverse biological targets while maintaining favorable drug-like properties. The scaffold's significance is evidenced by its presence in compounds targeting neurological, cardiovascular, and hematological disorders [5] [7].
Conformationally, the diazepane ring adopts distinct puckered geometries that can mimic peptide backbones or bioactive conformations of flexible molecules, enabling target engagement that might be inaccessible to rigid frameworks. The presence of two nitrogen atoms—one tertiary and one secondary—provides sites for hydrogen bonding, protonation, and functionalization, while the methylene bridges confer sufficient flexibility for conformational adaptation upon target binding [5] [7]. This adaptability is particularly valuable in central nervous system (CNS) drug development, where the scaffold's moderate lipophilicity (LogP ≈ 2.2) facilitates blood-brain barrier penetration while maintaining aqueous solubility for bioavailability [6].
Table 1: Therapeutic Applications of 1,4-Diazepane Derivatives
Therapeutic Area | Biological Target | Clinical Application | Example Derivatives |
---|---|---|---|
Neurology/Psychiatry | GABAA receptors | Anxiolytics, hypnotics, anticonvulsants | Diazepam, clonazepam |
Cardiovascular | T-type calcium channels | Antiarrhythmics, neuropathic pain | Compound 4s (T-channel blocker) |
Hematology | Factor Xa | Anticoagulants, antithrombotics | YM-96765 (fXa inhibitor) |
Sleep Disorders | Orexin receptors | Insomnia treatment | Suvorexant (OXR antagonist) |
The scaffold's versatility is further demonstrated by its incorporation into suvorexant, a dual orexin receptor antagonist approved for insomnia treatment, where the diazepane moiety facilitates a U-shaped conformation critical for receptor binding [7]. Similarly, modifications to the diazepane core have yielded selective T-type calcium channel blockers with potential applications in epilepsy and pain management, exemplified by compound 4s which demonstrated both potency (IC₅₀ in nanomolar range) and selectivity over hERG and N-type calcium channels [2]. The 1,4-diazepane scaffold continues to enable medicinal chemists to navigate complex structure-activity relationship landscapes while maintaining desirable pharmacokinetic profiles, cementing its status as a privileged structure in contemporary drug design.
The structural plasticity of the 1,4-diazepane scaffold is most prominently exploited through N-substitution patterns, particularly at the N1 position, which dramatically influences pharmacological activity and selectivity. Systematic modifications at this position have generated derivatives with diverse target specificities, ranging from CNS receptors to enzymatic targets in the coagulation cascade. The introduction of arylalkyl substituents represents a particularly productive strategy, combining the conformational flexibility of alkyl chains with the target affinity conferred by aromatic systems [5] [7].
1-[(2-Bromophenyl)methyl]-1,4-diazepane exemplifies this approach with its 2-bromobenzyl group attached to N1. This specific substitution pattern imparts distinctive electronic and steric properties: the electron-withdrawing bromine atom at the ortho position creates an electron-deficient aromatic system that may participate in halogen bonding interactions with biological targets, while the methylene linker (-CH₂-) provides torsional freedom for optimal positioning [6]. The compound's physicochemical profile—characterized by moderate lipophilicity (XLogP3-AA: 2.2), low topological polar surface area (TPSA: 15.3 Ų), and limited hydrogen bonding capacity (H-bond donors: 1; H-bond acceptors: 2)—suggests favorable membrane permeability, potentially enabling CNS access [6].
Table 2: Molecular Properties of 1-[(2-Bromophenyl)methyl]-1,4-diazepane
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₇BrN₂ | Defines elemental composition |
Molecular Weight | 269.18 g/mol | Impacts pharmacokinetics |
XLogP3-AA | 2.2 | Moderate lipophilicity |
Topological PSA | 15.3 Ų | Membrane permeability indicator |
Hydrogen Bond Donors | 1 (secondary amine) | Capacity for specific interactions |
Hydrogen Bond Acceptors | 2 (tertiary amines) | Capacity for specific interactions |
SMILES | C1CNCCN(C1)CC2=CC=CC=C2Br | Structural representation |
InChIKey | FOXINVXXOPLSFX-UHFFFAOYSA-N | Unique molecular identifier |
The positional isomerism of bromine substitution on the phenyl ring significantly impacts biological activity, as evidenced by comparisons with analogues like 1-[(4-bromophenyl)methyl]-1,4-diazepane (CAS not specified) [9]. Ortho-substitution in 1-[(2-bromophenyl)methyl]-1,4-diazepane introduces steric effects near the benzyl-diazepane linkage, potentially influencing the compound's conformational preferences and binding mode compared to para-substituted derivatives. This structural distinction may translate to differential target engagement profiles, though comprehensive comparative pharmacological data remains limited for the specific 2-bromo derivative. Synthetic accessibility further enhances the scaffold's utility, with efficient routes including palladium-catalyzed C-N bond metathesis of diamines with N,O-acetal precursors, providing versatile access to structurally diverse analogues for structure-activity relationship (SAR) exploration [7].
The development of brominated arylalkyl-1,4-diazepanes represents an evolutionary trajectory in medicinal chemistry that parallels broader trends in heterocyclic drug design. While 1,4-benzodiazepines like diazepam have dominated CNS drug development since their serendipitous discovery in the 1950s, saturated diazepane analogues emerged later as metabolically stable alternatives with improved selectivity profiles [5]. The strategic incorporation of halogen atoms, particularly bromine, into pharmaceutical scaffolds gained momentum in the late 20th century as halogen bonding gained recognition as a valuable interaction for enhancing target affinity and selectivity [5] [6].
The specific compound 1-[(2-bromophenyl)methyl]-1,4-diazepane (CAS: 1016516-79-2) first appeared in chemical literature and commercial catalogs in the late 2000s to early 2010s, coinciding with renewed interest in diazepane derivatives for non-traditional targets [3] [4]. This timeline aligns with research initiatives exploring diazepane-based T-type calcium channel blockers and factor Xa inhibitors, suggesting potential roles in these investigative therapeutic areas [2] [10]. The compound's commercial availability from specialized suppliers like UkrOrgSynthesis Ltd. and EOS Med Chem further indicates its value as a building block in medicinal chemistry programs [3] [4] [8].
Synthetic approaches to such brominated derivatives typically involve nucleophilic displacement or reductive amination strategies. A representative route might involve the reaction of 2-bromobenzyl bromide with unprotected 1,4-diazepane, exploiting the differential nucleophilicity of the diazepane nitrogens. Alternatively, advanced methodologies described in contemporary literature include palladium-catalyzed C-N coupling and transition metal-catalyzed ring expansion techniques that offer improved regioselectivity and functional group tolerance [7]. The emergence of these synthetic innovations has accelerated the exploration of structurally complex diazepane derivatives that would have been inaccessible via traditional synthetic routes.
Despite its promising structural features, 1-[(2-bromophenyl)methyl]-1,4-diazepane remains pharmacologically underexplored compared to other diazepane derivatives, creating significant knowledge gaps that present research opportunities. The primary objectives for future investigation should include:
Target Identification and Validation: Comprehensive pharmacological profiling across target classes known to interact with diazepane derivatives is essential. Priority targets include T-type calcium channels (where diazepane derivatives have shown promise as blockers), GABAA receptor subtypes, and factor Xa [2] [10]. The ortho-bromo substitution pattern may confer unique interactions with these targets through halogen bonding or steric effects not present in conventional benzodiazepines.
Structure-Activity Relationship Elucidation: Systematic structural optimization should explore modifications at the N4 position, ring size constraints through methyl substituents (as in 5-methyl-1,4-diazepane analogues), and isosteric replacement of bromine with other halogens or functional groups [9]. Comparative studies with its positional isomer 1-[(4-bromophenyl)methyl]-1,4-diazepane would clarify the impact of halogen placement on bioactivity.
Metabolic Pathway Characterization: Investigation of in vitro and in vivo metabolism using liver microsomes and hepatocyte models is needed to identify potential metabolic soft spots, active metabolites, and bioactivation pathways that could inform prodrug design or structural optimization to improve metabolic stability.
Conformational Analysis and Molecular Modeling: Detailed computational studies should analyze the compound's preferred solution and bound conformations, particularly the orientation of the 2-bromophenyl group relative to the diazepane ring and its potential to adopt bioactive conformations observed in clinically successful diazepane derivatives like suvorexant [7].
Synthetic Methodology Development: While existing synthetic routes provide access to the compound, more efficient and enantioselective syntheses are needed, potentially leveraging asymmetric hydrogenation or enzymatic resolution to access chiral derivatives. Transition metal-catalyzed approaches, such as the iridium-catalyzed synthesis demonstrated for pyrimidine-fused 1,4-diazepinones, could offer innovative pathways [7].
The resolution of these knowledge gaps would position 1-[(2-bromophenyl)methyl]-1,4-diazepane as a versatile lead compound for multiple therapeutic applications, potentially yielding novel pharmacological agents that exploit the unique synergy between the 1,4-diazepane scaffold and ortho-brominated aryl substitution.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: